molecular formula C24H16Cl2N6O10S3 B1212919 Procion orange MX-2R CAS No. 73816-75-8

Procion orange MX-2R

Cat. No. B1212919
CAS RN: 73816-75-8
M. Wt: 715.5 g/mol
InChI Key: XBOVMYYXPJSURC-UHFFFAOYSA-N
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Description

Procion Brilliant Orange MX-2R, also known as Reactive Orange 4, is a type of synthetic dye that belongs to the class of reactive dyes . It is commonly used in textile dyeing . The dye is water-soluble and comes in a powder form . The Colour Index Name is Reactive Orange 4, and it has a CAS Number of 70616-90-9 .


Synthesis Analysis

The electrochemical behavior of Procion Orange MX-2R has been investigated on stainless steel electrodes . This dye shows only a 6% of biodegradability . Textile wastewaters were simulated as real conditions of industrial effluents considering Na2SO4 and NaCl as background electrolyte .


Molecular Structure Analysis

Procion orange MX-2R is a 2,4-dichloro-1,3,5-triazine with a multi-substituted naphthalen-2-yldiazenyl substituent at the 6-position . Its molecular formula is C24H16Cl2N6O10S3 . The dye contains a total of 65 bonds, including 49 non-H bonds, 32 multiple bonds, 7 rotatable bonds, 9 double bonds, 23 aromatic bonds, 5 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 tertiary amine (aromatic), 1 hydrazone, 3 hydroxyl groups, and 3 sulfonic (thio-/dithio-) acids .


Chemical Reactions Analysis

Procion Orange MX-2R is a reactive dye that can be used in various dyeing techniques such as immersion dyeing, tie dye, batik, ice dyeing, hombre dyeing, garment dyeing, sprinkle dyeing, and more . It is also used for airbrushing, screen printing, direct painting, etc., using the batch method .

Scientific Research Applications

Electrochemical Treatment

  • Electrochemical Oxidation and Reduction : Procion Orange MX-2R, when exposed to electrochemical treatment, showed significant degradation of both the azo group and aromatic structures. The study used Ti/SnO2-Sb-Pt and stainless steel electrodes, and the treatment followed pseudo-first order kinetics. A main intermediate similar to 2-amino-1,5-naphthalenedisulphonic acid was observed after electrochemical reduction (del Río et al., 2009).

Dye Characterization

  • Characterization on Pt and Pt/Polyaniline Electrodes : The electrochemical characterization of Procion Orange MX-2R on Pt and Pt/polyaniline electrodes indicated changes in characteristic Pt oxidation and reduction peaks due to the presence of the dye. The redox processes were controlled by diffusion (Molina et al., 2012).

Photocatalytic Degradation

  • Nitrogen-Doped TiO2 Nanocatalysts : The degradation of Procion Orange MX-2R using nitrogen-doped TiO2 nanocrystals under visible light showed high reactivity, with substantial photocatalytic activity demonstrated (Liu et al., 2005).

Wastewater Treatment

  • Chitosan as an Adsorbent : Chitosan proved effective in eliminating color and organic matter from wastewater containing Procion Orange MX-2R at natural pH, showing promise as a natural and clean product for adsorption in mildly acidic conditions (Modak et al., 2009).

Impact on Anaerobic Cultures

  • Effect on Growth Substrate Utilization : Procion Orange MX-2R exhibited a competitive inhibition on the utilization of ethanol by anaerobic bacteria at doses above 200 mg/L, indicating potential interference with biological wastewater treatment processes (Bhattacharyya & Singh, 2010).

Nanocomposite Photocatalysts

  • Cu2O/Cu Nanocomposites : Studies on Cu2O/Cu nanocomposites showed that they are good candidates for processing pollutant water containing Procion Orange MX-2R, maintaining high photocatalytic activity even after several reaction cycles (Zhou et al., 2009).

Carbon Nanotube Adsorption

  • Adsorption Efficiency : Carbon nanotubes demonstrated high adsorption efficiency for Procion Orange MX-2R, with the process being represented well by Langmuir isotherm and pseudo second-order kinetic models (Wu, 2007).

Nanofiber Membrane Chromatography

  • Dye-Affinity Nanofiber Membrane : A dye-affinity nanofiber membrane utilizing Procion Orange MX2R was effective for lysozyme purification, with recovery percentage around 100% under optimal conditions (Ng et al., 2019).

Safety And Hazards

Procion Orange MX-2R may cause serious eye irritation, allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapour/spray, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O10S3/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOVMYYXPJSURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C5=NC(=NC(=N5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N6O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70616-90-9 (tri-hydrochloride salt)
Record name Procion orange MX-2R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40867932
Record name 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procion orange MX-2R

CAS RN

73816-75-8
Record name 2-[2-[6-[(4,6-Dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-1,5-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73816-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procion orange MX-2R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulpho-2-naphthyl]azo]naphthalene-1,5-disulphonic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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